

A Technical Guide to Fungal Production of Elsinochrome C

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Compound of Interest

Compound Name: *Elsinochrome C*

Cat. No.: B3028619

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Introduction

Elsinochromes are a class of red-orange polyketide pigments produced by several species of phytopathogenic fungi. These compounds, particularly Elsinochrome A, B, and C, are derivatives of 4,9-dihydroxyperylene-3,10-quinone and are known for their light-activated phytotoxicity.[1] Upon exposure to light, elsinochromes generate reactive oxygen species (ROS), such as singlet oxygen, which can cause significant damage to host plant cells, facilitating fungal infection.[1][2] This photosensitizing property, coupled with their potential as protein kinase C inhibitors, has garnered interest in their application for photodynamic therapy.[3] This guide provides an in-depth overview of the fungal species known to produce **Elsinochrome C** and its related compounds, the biosynthetic pathways involved, detailed experimental protocols for their production and purification, and quantitative data to support further research and development.

Fungal Species Producing Elsinochromes

Several fungal species, primarily within the Dothideomycetes class, have been identified as producers of elsinochromes. The production of specific elsinochrome derivatives can vary between species and even between different isolates of the same species.

Fungal Species	Elsinochrome Derivative(s) Produced	Reference(s)
<i>Elsinoë fawcettii</i>	Elsinochrome A, B, C	[1]
<i>Elsinoë australis</i>	Elsinochrome A, B, C	
<i>Elsinoë arachidis</i>	Elsinochromes	
<i>Elsinoë perseae</i>	Elsinochromes	
<i>Parastagonospora nodorum</i>	Elsinochrome C	
<i>Coniothyrium glycines</i>	Elsinochrome A	
<i>Shiraia bambusicola</i>	Elsinochrome C (identified in submerged fermentation broth)	
<i>Hypocrella bambusae</i>	Elsinochromes	
<i>Phyllosticta caryae</i> (conidial stage of <i>E. randii</i>)	Elsinochrome A, B, C	

Biosynthesis of Elsinochrome C

The biosynthesis of elsinochromes is a complex process involving a conserved polyketide synthase (PKS) gene cluster. The production of these pigments is notably light-dependent. The biosynthetic pathway begins with the synthesis of a common aromatic polyketide precursor, nor-toralactone, by a non-reducing PKS. A series of enzymatic reactions, including oxidation and cyclization steps, leads to the formation of the characteristic perylenequinone core.

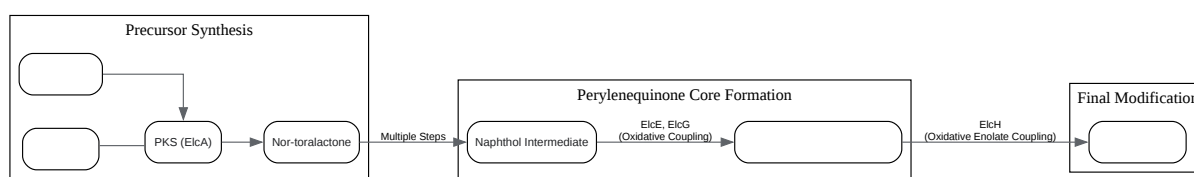
Several key genes within the *elc* gene cluster have been identified as crucial for elsinochrome biosynthesis in *Parastagonospora nodorum*:

- *elcA*: Encodes the polyketide synthase responsible for producing the initial polyketide chain.
- *elcE*: A berberine bridge enzyme-like oxidase.
- *elcG*: A laccase-like multicopper oxidase. Both *ElcE* and *ElcG* are involved in the oxidative double coupling of two naphthol intermediates to form the perylenequinone core.

- elcH: A flavin-dependent monooxygenase that catalyzes the oxidative enolate coupling of a perylenequinone intermediate to form the final hexacyclic structure of elsinochrome A.

The biosynthesis of **Elsinochrome C** follows a similar pathway, with variations in the final tailoring steps likely accounting for the differences between the various elsinochrome derivatives.

Proposed Biosynthetic Pathway of Elsinochrome A



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Caption: Proposed biosynthetic pathway for Elsinochrome A.

Experimental Protocols

Fungal Culture for Elsinochrome Production

Optimizing culture conditions is critical for maximizing elsinochrome yield. Light, temperature, and nutrient availability are key factors.

1. Culture Media:

- **Potato Dextrose Agar (PDA):** A commonly used semi-synthetic medium that supports robust growth and elsinochrome production in many *Elsinoë* species.
- For submerged fermentation of *Shiraia* sp. SUPER-H168, a specific medium composition may be required.

2. Incubation Conditions:

- **Light:** Continuous exposure to fluorescent light is essential for initiating and sustaining elsinochrome biosynthesis. Cultures grown in the dark typically do not produce the red-orange pigments. A light intensity of $30 \mu\text{E m}^{-2}\text{s}^{-1}$ has been used for *Elsinoë arachidis*.
- **Temperature:** The optimal temperature for elsinochrome production generally ranges from 25°C to 28°C. Production is often significantly reduced at temperatures below 20°C or above 30°C.
- **pH:** An unbuffered medium is often optimal. Adjusting the pH with citrate or phosphate buffers can decrease elsinochrome accumulation.
- **Incubation Time:** Pigment production typically increases with culture time, with significant accumulation observed after several days to weeks of growth.

Extraction and Purification of Elsinochromes

The following protocol outlines a general method for the extraction and purification of elsinochromes from fungal mycelia.

1. Extraction:

- Harvest fungal mycelia from the culture medium by filtration.
- Dry the mycelia (e.g., lyophilization or air drying).
- Grind the dried mycelia into a fine powder.
- Extract the powdered mycelia with acetone or ethyl acetate at room temperature with constant stirring for several hours.
- Filter the extract to remove mycelial debris.
- Evaporate the solvent under reduced pressure to obtain the crude extract.

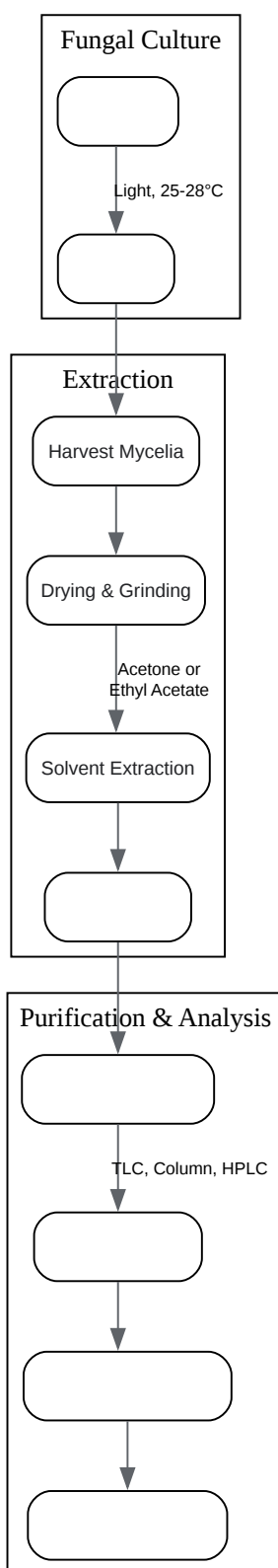
2. Purification:

- Solvent Partitioning: To remove nonpolar impurities such as lipids, the crude extract can be partitioned between immiscible solvents like hexane and methanol.
- Chromatography:
 - Thin-Layer Chromatography (TLC): Can be used for the separation of Elsinochrome A, B, and C.
 - Flash Column Chromatography: Using silica gel is a common method for achieving a significant increase in purity.
 - High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for both analysis and semi-preparative purification of **Elsinochrome C**. A C18 column with a mobile phase of acetonitrile-water (e.g., 60:40 v/v) can be employed.

Important Considerations:

- Elsinochromes are photosensitive molecules. All purification steps should be performed in glassware protected from light (e.g., wrapped in aluminum foil) or in a darkened room to prevent degradation.
- Avoid exposure to extreme pH, as it can lead to decomposition.

Experimental Workflow for Elsinochrome Production and Analysis



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Caption: General workflow for **Elsinochrome C** production and analysis.

Quantitative Data on Elsinochrome Production

The production of elsinochromes can vary significantly depending on the fungal species, isolate, and culture conditions.

Fungal Isolate(s)	Compound	Production Level	Culture Conditions	Reference(s)
63 isolates of <i>Elsinoë arachidis</i>	Elsinochrome	3.45–227.11 nmol/plug	PDA, continuous light, 28°C	
<i>Coniothyrium glycines</i> (in culture)	Elsinochrome A	Significantly higher in light vs. dark	Light-grown cultures	
<i>Coniothyrium glycines</i> (in culture)	Hypocrellin A	Significantly higher in light vs. dark	Light-grown cultures	
<i>Coniothyrium glycines</i> (field specimens)	Elsinochrome A	9177 ng/g (average)	Infected soybean leaves	
<i>Coniothyrium glycines</i> (field specimens)	Hypocrellin A	424 ng/g (average)	Infected soybean leaves	
<i>Shiraia</i> sp. SUPER-H168	Elsinochrome C	Detectable	Submerged fermentation	

Biological Activity and Potential Applications

Elsinochromes exhibit potent photodynamic activity, making them promising candidates for various applications.

Compound	Biological Activity	Potential Application	Reference(s)
Elsinochrome A	High singlet-oxygen quantum yield (0.98)	Photodynamic therapy	
5-(3-mercapto-1-propanesulfonic acid)-substituted elsinochrome A (MPEA)	Photodynamic activity (60% of parent EA), improved water solubility	Photodynamic therapy	
Elsinochrome C	Necrotic activity on wheat leaves (light-dependent)	Understanding fungal virulence	

Conclusion

The production of **Elsinochrome C** and its analogs by various fungal species presents a compelling area of research with potential applications in medicine and agriculture. A thorough understanding of the producing organisms, their biosynthetic pathways, and optimized production protocols is essential for harnessing the full potential of these fascinating natural products. This guide provides a comprehensive foundation for researchers and drug development professionals to advance the study and application of elsinochromes. Further research into the genetic regulation of the biosynthetic clusters and the development of heterologous expression systems could pave the way for the sustainable and scalable production of these valuable compounds.

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